molecular formula C10H13NO4S B1352601 2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid CAS No. 221322-07-2

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid

Cat. No. B1352601
M. Wt: 243.28 g/mol
InChI Key: UFIUMDMAMPMTQG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid (2,2-DMPCA) is a synthetic organic molecule that has recently been studied for its potential applications in scientific research. This compound has a unique structure that can be used to investigate a variety of biochemical and physiological effects, as well as to develop new methods for synthesizing and isolating other compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Acyl Group Removal and Identification : A study demonstrated the hydrolytic removal of an acyl group from the 2-position of the thiazole ring, generating a related carboxylic acid identified as its p-nitrobenzyl ester. This process is applicable to about the 0.5 µmole scale (Bolton & Walker, 1967).

  • Enolate Derivatives and Dimerization : Research on the oxidative dimerization of titanium(IV) enolates derived from menthyl esters of 2-isothiocarboxylic acids has led to radical coupling followed by cyclization, resulting in thiazolo[5,4-d]thiazole derivatives (Cież & Kalinowska‐Tłuścik, 2012).

  • Regioselectivity in Lithiation : A paper discusses the development of anionic intermediates suitable for the elaboration of trisubstituted thiazoles and oxazoles. Deprotonation of specific thiazole-carboxylic acids using different agents like BuLi or LDA occurs regiospecifically at certain methyl sites (Cornwall, Dell, & Knight, 1991).

  • Single-step Synthesis of 2-Substituted 2-Thiazolines : The synthesis of various 2-thiazoline derivatives, including 4-carboxylic acid and 5,5-dimethyl-4-carboxylic acid, has been achieved by treating RCS2CH2CO2H with corresponding 2-aminoethane thiols (Suzuki & Izawa, 1976).

Biological and Pharmacological Activities

  • Antioxidative and Antiviral Activity : A study on the synthesis of hydroxycinnamic acid amides of thiazole-containing TFA.valine-4-carboxylic acid ethyl ester reported antioxidative and antiviral activities. The compounds were synthesized and tested for their activity against influenza virus A and human herpes virus (Stankova et al., 2009).

  • Synthesis and Anticancer Evaluation : Another research focused on the synthesis of 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid derivatives. These compounds were evaluated for their in vitro anticancer activity against human cervical cancer cell lines (Prabhu et al., 2015).

properties

IUPAC Name

2-(2,2-dimethylpropanoyloxymethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)9(14)15-4-7-11-6(5-16-7)8(12)13/h5H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIUMDMAMPMTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455118
Record name 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid

CAS RN

221322-07-2
Record name 2-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of bromopyruvic acid (0.37 g, 2.22 mmol) and 2-(tert-butylcarbonyloxy)thioacetamide (0.41 g, 2.22 mmol) in ethanol (20 ml) was added 4 A molecular sieves (2 g). After stirring for 15 h, 20 mL of dichloromethane was added. The mixture was stirred 5 min and filtered to give the product as a yellow solid.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
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2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
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2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
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2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
Reactant of Route 5
2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid
Reactant of Route 6
2-(2,2-Dimethyl-propionyloxymethyl)-thiazole-4-carboxylic acid

Citations

For This Compound
1
Citations
DM Swanson, CR Shah, B Lord, K Morton… - European journal of …, 2009 - Elsevier
A series of small molecules consisting of a heterocyclic core flanked by two basic functionalities were synthesized and screened for in vitro affinity at the human histamine H 3 receptor (…
Number of citations: 29 www.sciencedirect.com

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